5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid is a complex organic compound that features a benzothiophene core structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it particularly useful in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The benzothiophene core can be introduced through various synthetic routes, including cyclization reactions involving sulfur-containing precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This might involve the use of automated peptide synthesizers and large-scale reactors to handle the reagents and intermediates efficiently .
Chemical Reactions Analysis
Types of Reactions
5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized under specific conditions to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the benzothiophene ring or the Fmoc group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while reduction of the Fmoc group can lead to the formation of the free amine .
Scientific Research Applications
5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the field of peptide synthesis.
Biology: The compound can be used to study the interactions of peptides and proteins, as well as their biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: A similar compound with a different side chain structure.
Uniqueness
5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid is unique due to its benzothiophene core, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where the benzothiophene structure is desired .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4S/c26-23(27)22-12-14-11-15(9-10-21(14)30-22)25-24(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHCVUCIZYLEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)SC(=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.